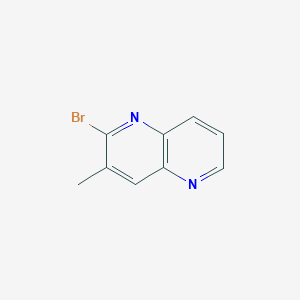

2-Bromo-3-methyl-1,5-naphthyridine

描述

Contextual Overview of 1,5-Naphthyridine (B1222797) Scaffolds in Organic Synthesis Research

The 1,5-naphthyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors. mdpi.com This versatility has driven extensive research into the synthesis and functionalization of 1,5-naphthyridine derivatives. nih.govresearchgate.net These scaffolds are integral to the development of new therapeutic agents and are found in compounds with a broad spectrum of biological activities. nih.govmdpi.com The reactivity of the 1,5-naphthyridine ring system, which shows similarities to quinoline (B57606), allows for a variety of chemical transformations, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions. nih.gov

Rationale for Bromine Substitution and Methyl Group Presence in Heterocyclic Systems Research

The introduction of specific functional groups, such as bromine and methyl groups, onto a heterocyclic core like 1,5-naphthyridine is a key strategy for modulating its chemical and physical properties.

Bromine Substitution: The presence of a bromine atom on the naphthyridine ring is highly significant for several reasons. Bromine is an excellent leaving group in nucleophilic substitution reactions, making brominated naphthyridines valuable intermediates for further functionalization. mdpi.comnih.gov This allows for the introduction of a wide range of other functional groups, expanding the chemical diversity of the synthesized compounds. acs.org Furthermore, halogenation can significantly influence the electronic properties of the heterocyclic system, which in turn can affect its reactivity and biological activity. acs.org For instance, bromination of 1,5-naphthyridine is a common step to create intermediates for more complex derivatives. mdpi.comnih.gov

Methyl Group Presence: The methyl group, while seemingly simple, plays a crucial role in modifying the characteristics of heterocyclic compounds. nih.gov It can influence the molecule's steric profile, affecting how it interacts with biological targets. acs.org The methyl group can also alter the electronic distribution within the ring system through its electron-donating inductive effect. msu.edu This can impact the reactivity of the molecule in subsequent chemical reactions. nih.gov Moreover, the methyl group itself can be a site for further chemical modification, providing another avenue for creating structural diversity. nih.gov In the context of polycyclic aromatic hydrocarbons, methyl groups have been shown to be key in initiating thermal reactions. acs.org

Historical Development of Synthetic Approaches to Naphthyridine Derivatives

The synthesis of naphthyridines has a rich history, with the first derivative being reported in 1893. mdpi.com The unsubstituted 1,5-naphthyridine was first synthesized in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine (B143674). nih.gov Since then, a variety of synthetic methods have been developed to construct the 1,5-naphthyridine skeleton.

Classical methods such as the Friedländer, Skraup, and Semmler-Wolff reactions have been widely employed. nih.gov More contemporary approaches include cycloaddition reactions, such as the hetero-Diels-Alder reaction, and cross-coupling reactions like the Suzuki and Heck reactions. nih.govnih.govmdpi.com The Gould-Jacobs reaction has also proven effective for preparing 4-hydroxy-1,5-naphthyridine derivatives. mdpi.com These methods provide access to a wide range of substituted 1,5-naphthyridines, which serve as crucial starting materials for further chemical exploration. nih.gov

Scope and Objectives of Research on 2-Bromo-3-methyl-1,5-naphthyridine

The specific compound, this compound, combines the strategic advantages of a bromine substituent and a methyl group on the 1,5-naphthyridine framework. Research on this particular molecule is driven by the goal of utilizing it as a versatile intermediate in organic synthesis. The bromine atom at the 2-position serves as a handle for introducing various substituents through cross-coupling and nucleophilic substitution reactions. The methyl group at the 3-position can influence the regioselectivity of these reactions and can also be a target for functionalization.

The primary objectives of studying this compound include:

Developing efficient and regioselective synthetic routes to the compound itself.

Investigating its reactivity in a variety of chemical transformations to understand the interplay between the bromo and methyl substituents.

Utilizing it as a building block for the synthesis of more complex and potentially biologically active molecules.

Exploring its potential applications in materials science and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGUNFREGFFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Methyl 1,5 Naphthyridine

Retrosynthetic Analysis and Key Precursors Identification

A logical retrosynthetic analysis of 2-Bromo-3-methyl-1,5-naphthyridine suggests two primary disconnection approaches. The most straightforward strategy involves the late-stage introduction of the bromine atom. This disconnects the target molecule at the C-Br bond, leading to the key intermediate 3-methyl-1,5-naphthyridin-2(1H)-one (or its tautomer, 3-methyl-1,5-naphthyridin-2-ol). This precursor is a known compound (CAS 90417-10-0) and represents a critical milestone in the synthetic pathway.

A second disconnection can be made by breaking the bonds forming the second pyridine (B92270) ring. This leads back to a suitably substituted 3-aminopyridine (B143674) derivative and a three-carbon component that would provide the C2, C3 (with the methyl group), and C4 atoms of the final product. This approach relies on classical cyclization reactions.

Therefore, the key precursors identified are:

3-Aminopyridine

A C3-synthon containing a methyl group, such as a methyl-substituted β-keto ester or α,β-unsaturated carbonyl compound.

3-Methyl-1,5-naphthyridin-2(1H)-one

Classical Synthetic Routes to Brominated Naphthyridines

Traditional methods for synthesizing the naphthyridine scaffold remain highly relevant. These routes typically involve the construction of the bicyclic system from simpler pyridine precursors through cyclization, followed by halogenation.

Several named reactions are foundational to the synthesis of the 1,5-naphthyridine (B1222797) core. The choice of reaction depends on the desired substitution pattern and the availability of starting materials.

Skraup-Doebner-von Miller Reaction: The Skraup reaction and its variations involve the reaction of an aromatic amine, in this case, 3-aminopyridine, with glycerol, an α,β-unsaturated aldehyde, or a ketone in the presence of a strong acid (like sulfuric acid) and an oxidizing agent. wikipedia.orgnumberanalytics.comnumberanalytics.com To obtain the 3-methyl substituent, a reactant like crotonaldehyde (B89634) could theoretically be used. However, controlling the regioselectivity to ensure the formation of the 3-methyl isomer over the 4-methyl isomer is a significant challenge in this one-pot reaction. wikipedia.orgnumberanalytics.com

Friedländer Synthesis: This reaction provides a more controlled approach by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgjk-sci.comorganic-chemistry.org For the synthesis of the precursor 3-methyl-1,5-naphthyridin-2(1H)-one, a derivative of 3-aminopyridine featuring a carbonyl group at the 2-position could be condensed with propionaldehyde (B47417) or acetone (B3395972) under acid or base catalysis.

Gould-Jacobs Reaction: This pathway involves the initial reaction of 3-aminopyridine with a diethyl malonate derivative, followed by thermal cyclization. nih.gov While effective for producing 4-hydroxy-1,5-naphthyridine systems, achieving the 2-oxo-3-methyl substitution pattern would require a more complex, specifically substituted malonate reagent and potentially further functional group manipulations.

A plausible and widely used route to the key precursor, 3-methyl-1,5-naphthyridin-2(1H)-one, involves the condensation of 3-aminopyridine with a methyl-substituted β-keto ester, such as methyl 2-methylacetoacetate, followed by a high-temperature cyclization.

| Cyclization Reaction | Precursors | Conditions | Typical Product | Reference |

| Skraup Reaction | 3-Aminopyridine, Glycerol/α,β-Unsaturated Carbonyl | H₂SO₄, Oxidizing Agent | Substituted Naphthyridines | nih.govmdpi.com |

| Friedländer Synthesis | o-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalysis | Substituted Naphthyridines | researchgate.netwikipedia.org |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl Alkylidenemalonate | Heat | 4-Hydroxy-1,5-naphthyridines | nih.gov |

Once the 3-methyl-1,5-naphthyridine (B103305) core is assembled, specifically as the 2(1H)-one tautomer, the final step is the introduction of the bromine atom at the 2-position. This transformation is a common strategy in heterocyclic chemistry.

The conversion of a pyridone or naphthyridinone to a halo-derivative is typically achieved using phosphorus oxyhalides. nih.gov To synthesize this compound, the precursor 3-methyl-1,5-naphthyridin-2(1H)-one would be treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine. This reaction proceeds by converting the hydroxyl group of the enol tautomer into a good leaving group, which is then displaced by a bromide ion. An analogous transformation using phosphorus oxychloride (POCl₃) to yield 2-chloro derivatives is very well-documented for 1,5-naphthyridinones. nih.gov

Alternatively, direct bromination of an unsubstituted 1,5-naphthyridine ring using bromine in acetic acid is known to yield 3-bromo-1,5-naphthyridine. nih.gov However, applying this method to 3-methyl-1,5-naphthyridine would likely result in a mixture of products due to the directing effects of both the ring nitrogens and the methyl group, making it a less desirable route for this specific isomer.

| Halogenation Method | Substrate | Reagent | Product | Reference |

| Deoxyhalogenation | 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | nih.gov |

| Deoxybromination | 3-Methyl-1,5-naphthyridin-2(1H)-one | POBr₃ / PBr₃ | This compound | Inferred from chemicalbook.com |

| Electrophilic Bromination | 1,5-Naphthyridine | Br₂ / Acetic Acid | 3-Bromo-1,5-naphthyridine | nih.gov |

Modern Synthetic Advancements for this compound

While classical methods are robust, modern catalytic approaches offer pathways with potentially higher efficiency, milder conditions, and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds in heterocyclic synthesis. nih.gov A potential modern route to the 1,5-naphthyridine core could involve a Suzuki or Heck coupling. For instance, a Heck reaction could be envisioned between a 3-aminopyridine derivative bearing a halide (e.g., 2-bromo-3-aminopyridine) and a vinyl partner containing the requisite methyl group, followed by an intramolecular cyclization to form the second ring. nih.gov

More relevant to the final steps, once a halogenated naphthyridine is formed, these same catalytic systems are invaluable for further derivatization, although this falls outside the scope of synthesizing the title compound itself.

Visible-light photocatalysis and electrocatalysis are emerging as green and powerful synthetic tools. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the principles can be applied. For instance, photoredox catalysis has been successfully used to synthesize tetrahydronaphthyridine isomers through a hydroaminoalkylation (HAA) of halogenated vinylpyridines followed by a palladium-catalyzed C-N bond formation. nih.gov Adapting such a strategy could provide novel entry points to the naphthyridine core under mild conditions. Electrocatalytic methods could also be explored for the cyclization or halogenation steps, potentially avoiding harsh reagents and high temperatures. These modern methodologies represent a frontier in heterocyclic synthesis and hold promise for future, more efficient preparations of complex naphthyridines.

Flow Chemistry Applications in Brominated Naphthyridine Production

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. While specific flow chemistry applications for the direct production of this compound are not extensively documented, the principles of flow bromination and related transformations on heterocyclic systems provide a strong basis for its potential synthesis in a continuous manner.

Flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control is highly advantageous for electrophilic aromatic bromination, a reaction that can be exothermic and prone to side reactions. The in-situ generation of brominating agents, such as bromine (Br₂) from the oxidation of hydrogen bromide (HBr), can be seamlessly integrated into a flow process, mitigating the risks associated with handling and storing bulk quantities of hazardous reagents.

A generalized flow setup for the bromination of a hypothetical 3-methyl-1,5-naphthyridine precursor would involve the continuous pumping of the substrate and the brominating agent through a heated reaction coil. The reaction mixture would then pass through a back-pressure regulator to maintain a stable flow and prevent solvent evaporation before collection. Quenching agents can also be introduced in a subsequent flow stream to neutralize any unreacted bromine.

Table 1: Potential Parameters for Flow Bromination of a 3-Methyl-1,5-naphthyridine Precursor

| Parameter | Value | Purpose |

| Reactor Type | Heated Coil Reactor | Provides efficient heat and mass transfer. |

| Substrate | 3-methyl-1,5-naphthyridine | The precursor to the target compound. |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | Provides the electrophilic bromine. |

| Solvent | Acetic Acid or Dichloromethane | To dissolve reactants and facilitate the reaction. |

| Temperature | 50-100 °C (Hypothetical) | To control reaction rate and selectivity. |

| Residence Time | 1-10 minutes (Hypothetical) | To ensure complete conversion. |

| Quenching Agent | Sodium thiosulfate (B1220275) solution | To neutralize excess bromine. |

The application of flow chemistry could also be extended to the synthesis of the 1,5-naphthyridine core itself, for instance, by adapting classical cyclization reactions like the Friedländer or Skraup synthesis to a continuous process.

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound would likely proceed through an electrophilic aromatic substitution (SEAr) mechanism on a 3-methyl-1,5-naphthyridine precursor. The regioselectivity of this bromination is a key consideration and is governed by the electronic properties of the 1,5-naphthyridine ring system.

The two nitrogen atoms in the 1,5-naphthyridine nucleus are electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to benzene (B151609). However, they also direct the substitution pattern. Theoretical studies and experimental evidence on related aza-aromatic systems suggest that the positions ortho and para to the nitrogen atoms are the most deactivated. Consequently, electrophilic attack is generally favored at the β-positions (C3 and C7) and the C4 and C8 positions.

In the case of 3-methyl-1,5-naphthyridine, the methyl group at the 3-position is an activating group and will influence the regioselectivity of the incoming electrophile. The bromination is expected to occur at the C2 position, influenced by the directing effect of the methyl group and the electronic landscape of the naphthyridine core.

The generally accepted mechanism for electrophilic bromination involves the following steps:

Generation of the electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond of molecular bromine, creating a more potent electrophile.

Nucleophilic attack: The π-system of the naphthyridine ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A weak base, such as the FeBr₄⁻ anion, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.

The presence of the methyl group at C3 in the precursor would stabilize the arenium ion intermediate when the bromine attacks the C2 position, thus favoring this substitution pattern.

Stereochemical Considerations in the Synthesis of Related Naphthyridine Analogues

While this compound itself is a planar, achiral molecule, the synthesis of its analogues where chirality is a factor presents interesting stereochemical challenges. Chirality in naphthyridine-containing molecules can arise from several sources, including chiral centers in substituents or, more intriguingly, from axial chirality.

Axial chirality, or atropisomerism, occurs in molecules with hindered rotation around a single bond, leading to non-superimposable, mirror-image conformers (atropisomers). In the context of naphthyridine chemistry, this is most relevant in the synthesis of biaryl compounds where the 1,5-naphthyridine ring is connected to another aromatic or heteroaromatic ring. If bulky substituents are present at the positions ortho to the biaryl linkage, rotation around the single bond can be restricted, giving rise to stable atropisomers.

The atroposelective synthesis of such chiral biaryl naphthyridines is an active area of research. nih.gov Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the C-C bond-forming reaction that creates the biaryl linkage. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be rendered stereoselective by employing chiral phosphine (B1218219) ligands.

Table 2: Examples of Chiral Naphthyridine Analogues and Synthetic Strategies

| Chiral Analogue Type | Synthetic Strategy | Key Stereochemical Control Element |

| Naphthyl-isoquinoline alkaloids | Intramolecular biaryl coupling | Chiral auxiliaries or catalysts |

| Biaryl 1,8-naphthyridines | Atroposelective C-H activation | Chiral ligands for transition metals |

| Tetrahydro-naphthyridines | Asymmetric hydrogenation | Chiral metal catalysts (e.g., Ru-based) |

The principles of atroposelective synthesis could be applied to create chiral analogues of this compound by, for instance, coupling a sterically hindered aryl boronic acid at a suitable position on the naphthyridine core under the control of a chiral ligand. The development of such synthetic methodologies is crucial for accessing enantiopure naphthyridine-based compounds for applications in chiral recognition and asymmetric catalysis.

Reactivity and Transformation Pathways of 2 Bromo 3 Methyl 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom

Amination and Alkoxylation Studies

No specific studies on the amination or alkoxylation of 2-Bromo-3-methyl-1,5-naphthyridine have been reported in the scientific literature.

Thiolation and Cyanation Reactions

No specific studies on the thiolation or cyanation of this compound have been reported in the scientific literature.

Cross-Coupling Reactions Involving the Bromine Moiety

Suzuki-Miyaura and Sonogashira Coupling Strategies

No specific methodologies for Suzuki-Miyaura or Sonogashira coupling involving this compound as a substrate have been documented.

Heck and Stille Coupling Methodologies

There are no published reports on the use of this compound in Heck or Stille cross-coupling reactions.

Buchwald-Hartwig Amination and Related C-N Bond Formations

No specific examples or protocols for the Buchwald-Hartwig amination of this compound are available in the current body of scientific research.

Functionalization of the Methyl Group

The methyl group at the C-3 position, while generally stable, can be activated for chemical transformation due to the electronic influence of the heterocyclic ring system.

Oxidation and Reduction Pathways

The oxidation of methyl groups attached to heteroaromatic systems like quinoline (B57606) and its analogues is a known transformation. Specifically, selenium(IV) oxide (SeO₂) is an effective reagent for the oxidation of methyl groups on pyridine (B92270) and quinoline rings to the corresponding aldehydes. nih.gov This reaction typically involves heating the substrate with SeO₂ in a solvent such as 1,4-dioxane. Given the established parallels in reactivity, it is plausible that the 3-methyl group of this compound can be selectively oxidized to yield 2-bromo-1,5-naphthyridine-3-carbaldehyde. The 2-methyl group on a quinoline ring is generally more susceptible to this oxidation than a 4-methyl group, suggesting that the position of the methyl group is a key determinant of reactivity. nih.gov

Conversely, the reduction of the methyl group is not a viable pathway as it already exists in its lowest oxidation state. Reduction reactions on this substrate would preferentially target the naphthyridine ring system itself.

| Reaction | Reagent(s) | Product | Notes |

| Oxidation | Selenium(IV) oxide (SeO₂) | 2-Bromo-1,5-naphthyridine-3-carbaldehyde | Reaction is analogous to the oxidation of methylquinolines. nih.gov |

Condensation Reactions at the Methyl Position

The protons of the methyl group at the C-3 position are weakly acidic due to the electron-withdrawing nature of the naphthyridine ring. This allows for deprotonation by a strong base to form a carbanionic intermediate. This nucleophilic species can then participate in condensation reactions with electrophiles, most commonly aldehydes and ketones, in transformations such as the Knoevenagel or Claisen-Schmidt condensations.

For example, treatment of this compound with a strong base like lithium diisopropylamide (LDA) could generate a lithiated species, which would readily react with an aromatic aldehyde (e.g., benzaldehyde). The subsequent dehydration of the resulting alcohol adduct would yield a styryl-type derivative. This pathway provides a valuable method for extending the carbon framework at the C-3 position.

| Reaction Type | Base | Electrophile | Intermediate | Final Product |

| Condensation | Strong base (e.g., LDA) | Aromatic Aldehyde (e.g., Benzaldehyde) | 1-(2-Bromo-1,5-naphthyridin-3-yl)-2-phenylethan-1-ol | 2-Bromo-3-(2-phenylvinyl)-1,5-naphthyridine |

Electrophilic Aromatic Substitution on the Naphthyridine Ring System

Electrophilic aromatic substitution (EAS) on the 1,5-naphthyridine (B1222797) ring is generally difficult. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring system towards attack by electrophiles to a greater extent than in benzene (B151609) or even pyridine. nih.govscience.gov When such reactions do occur, the regioselectivity is governed by the combined directing effects of the nitrogen atoms and the existing substituents.

The nitrogen atoms direct incoming electrophiles to the meta-positions (C-3 and C-7 relative to N-1 and N-5, respectively). However, in this compound, the available positions for substitution are C-4, C-6, C-7, and C-8. The directing effects on these positions are complex:

Position C-4: Is ortho to the activating methyl group and meta to the deactivating bromo group. It is also alpha to the N-5 atom, which is highly deactivating.

Positions C-6 and C-8: Are in the unsubstituted ring. C-8 is alpha to N-1 and C-6 is gamma to N-1, making them electronically deactivated.

Position C-7: Is beta to N-5 and meta to N-1, making it one of the least deactivated positions in the unsubstituted ring.

Considering these factors, electrophilic attack is highly disfavored. If forced under harsh conditions (e.g., nitration with fuming nitric/sulfuric acid), substitution would most likely occur at the C-7 position, which is the least electronically deactivated site in the second ring. Computational methods can be employed to predict the most likely site of substitution by calculating the energies of the potential intermediates. nih.govrsc.org

Metalation and Lithiation Strategies for Further Derivatization

Metalation reactions provide one of the most versatile routes for the functionalization of this compound. Two primary strategies can be envisaged: halogen-metal exchange and direct deprotonation.

Halogen-Metal Exchange: The bromine atom at C-2 is susceptible to halogen-metal exchange. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) using a strong organometallic base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). tcnj.edu This process chemoselectively replaces the bromine atom with a lithium atom, generating a potent nucleophile, 3-methyl-1,5-naphthyridin-2-yl-lithium. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups at the C-2 position. This method is often preferred over direct nucleophilic aromatic substitution, which can be sluggish on electron-rich π systems. The use of a combination of reagents like i-PrMgCl and n-BuLi can sometimes improve selectivity and allow for reactions under non-cryogenic conditions. mdpi.comnih.gov

Direct Deprotonation (Lithiation): Alternatively, a sufficiently strong base can remove a proton directly from the naphthyridine ring. The most acidic proton on the this compound scaffold is likely the one at the C-4 position. Its acidity is enhanced by its proximity to the electron-withdrawing N-5 atom and the inductive effect of the bromo- and methyl-substituted ring. If halogen-metal exchange is slower, direct lithiation at C-4 could occur, providing a route to functionalization at this position.

| Strategy | Reagent | Position of Metalation | Resulting Intermediate | Potential Electrophiles |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | C-2 | 3-Methyl-1,5-naphthyridin-2-yl-lithium | R-CHO, R₂C=O, R-X, CO₂, DMF |

| Direct Deprotonation | LDA or s-BuLi | C-4 | 2-Bromo-3-methyl-1,5-naphthyridin-4-yl-lithium | D₂O, MeI, TMSCl |

Ring-Opening and Rearrangement Reactions

While the 1,5-naphthyridine ring is aromatic and generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, particularly when treated with powerful nucleophiles. One notable pathway is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

In the context of this compound, a very strong nucleophile, such as the amide ion (from NaNH₂ in liquid ammonia), could potentially attack one of the electron-deficient carbon atoms (e.g., C-4 or C-6). This initial addition would disrupt the aromaticity and could lead to the cleavage of a C-N bond in the ring. The resulting open-chain intermediate could then re-cyclize in a different manner, potentially leading to an isomeric heterocyclic system or the expulsion of a substituent. Such reactions often explain the formation of unexpected products in nucleophilic substitutions on N-heterocycles. acs.org For instance, attack at C-4 could lead to the opening of the ring containing the bromine and methyl substituents, followed by reclosure to form a different substituted pyridine or pyrimidine (B1678525) derivative. These transformations, while not common, represent a potential, albeit complex, reactivity pathway for this scaffold.

Computational and Theoretical Investigations of 2 Bromo 3 Methyl 1,5 Naphthyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For a molecule like 2-Bromo-3-methyl-1,5-naphthyridine, DFT calculations would typically be employed to determine its electronic properties.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Electron density distribution, also calculated using DFT, reveals the regions of the molecule that are electron-rich or electron-poor. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in substituted naphthyridines, the nitrogen atoms are expected to be regions of high electron density, influencing their interaction with other molecules.

Table 1: Representative Data from DFT Calculations for a Substituted Naphthyridine Analog

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and represents typical values obtained for a substituted naphthyridine derivative, not specifically for this compound.

Ab Initio Methods for Ground State Geometries

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate predictions of molecular geometries.

For this compound, these methods would be used to calculate the optimized ground state geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional structure and is a prerequisite for subsequent, more complex calculations like vibrational frequency analysis. Comparing the calculated geometry with experimental data, if available from techniques like X-ray crystallography, serves to validate the chosen computational method.

Prediction of Spectroscopic Parameters via Computational Approaches

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds.

NMR Chemical Shift Calculation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach implemented within DFT for this purpose.

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR spectra is highly dependent on the choice of the functional and basis set. For a molecule like this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Naphthyridine Analog

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C3 | 121.8 |

| C4 | 136.5 |

| C4a | 148.9 |

| C5 | 152.1 |

| C6 | 118.0 |

| C7 | 130.4 |

| C8 | 125.6 |

| C8a | 145.3 |

| CH₃ | 15.7 |

Note: This table presents hypothetical ¹³C NMR chemical shift values for a generic substituted naphthyridine to illustrate the output of such calculations. These are not specific to this compound.

Vibrational Frequency and IR/Raman Spectra Prediction

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry to a minimum on the potential energy surface, the second derivatives of the energy are calculated to determine the vibrational frequencies and their corresponding normal modes.

These calculations provide a set of vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, this would allow for the assignment of characteristic vibrations, including the C-H, C-N, C-Br, and aromatic ring stretching and bending modes. The calculated IR intensities and Raman activities can then be used to generate a theoretical spectrum that can be compared with experimental data. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

UV-Vis Absorption Maxima and Fluorescence Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are valuable for understanding the electronic transitions, such as π→π* and n→π*, that are characteristic of azaaromatic compounds. Furthermore, by optimizing the geometry of the first excited state, it is also possible to computationally investigate fluorescence phenomena, predicting emission wavelengths. chemrxiv.orgresearchgate.netchemrxiv.org The choice of functional and the inclusion of solvent effects are critical for obtaining accurate predictions of UV-Vis spectra. chemrxiv.orgresearchgate.netchemrxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and calculating activation barriers. This information is crucial for optimizing synthetic routes and understanding reaction kinetics.

The synthesis of this compound would likely involve cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, which are commonly used to form carbon-carbon bonds with aryl halides. Density Functional Theory (DFT) is a primary computational method for calculating the activation barriers of these reactions.

For instance, a DFT study on the Suzuki-Miyaura reaction of bromobenzene (B47551) with phenylboronic acid, catalyzed by a palladium complex, revealed that the oxidative addition of the aryl bromide to the palladium catalyst is a critical step with a calculated activation barrier. nih.govrsc.org Similarly, the rate-determining step in the Sonogashira coupling of bromobenzene and phenylacetylene (B144264) was identified as the oxidative addition, with a computed Gibbs energy of activation. nih.gov

These computational approaches can be applied to model the synthesis of this compound. For example, the Suzuki-Miyaura coupling of a suitable boronic acid with a dibromo-methyl-pyridine precursor could be modeled. The calculated activation energies for the key steps—oxidative addition, transmetalation, and reductive elimination—would provide a quantitative understanding of the reaction mechanism.

Table 1: Representative Calculated Activation Energies for Suzuki-Miyaura Reaction Steps of Related Aryl Bromides

| Reaction Step | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | Bromobenzene + Pd(PPh₃)₂ | DFT (M06) | 9.6 | nih.gov |

| Transmetalation | Phenylboronic acid | DFT | 36.8 | nih.gov |

| Reductive Elimination | Biphenyl formation | DFT | 17.7 | nih.gov |

This table presents data from analogous systems to illustrate the type of information obtained from activation barrier calculations.

Furthermore, computational studies on nucleophilic aromatic substitution (SNAr) reactions, another potential route for modifying the naphthyridine core, have elucidated the role of the solvent and the nature of the nucleophile and leaving group on the reaction energetics. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

For this compound, MD simulations could reveal the preferred rotational conformations of the methyl group relative to the naphthyridine ring. The presence of the bromine atom and the nitrogen atoms in the rings will influence the electrostatic potential surface of the molecule, which in turn governs its non-covalent interactions.

A recent study on highly brominated quinolines utilized molecular dynamics simulations to understand their interactions with biological targets. researchgate.netmdpi.com Similarly, MD simulations of quinoline (B57606) derivatives have been used to study their binding stability within enzyme active sites, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts. arxiv.org

Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (the σ-hole), could be a significant intermolecular force for this compound. mdpi.comnih.gov MD simulations can explore the geometry and strength of such interactions with other molecules.

Table 2: Key Intermolecular Interactions Investigated by Molecular Dynamics Simulations for Related Heterocyclic Compounds

| Compound Type | Interacting Partner | Key Interactions Observed | Simulation Time | Reference |

| Brominated Quinolines | DNA Topoisomerase I | Hydrogen bonding, hydrophobic interactions | Not Specified | researchgate.net |

| Quinoline-3-carboxamides | DDR Kinases | Hydrogen bonding, π-π stacking | 100 ns | arxiv.org |

| Halogenated Oxindoles | Self-association | Halogen bonding, hydrogen bonding | Not Applicable (Static DFT) | nih.gov |

This table presents data from analogous systems to illustrate the insights gained from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies (as a theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bookpi.org This framework is invaluable in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs.

For this compound, a QSAR study would typically involve a dataset of related naphthyridine derivatives with measured biological activity (e.g., inhibitory concentration, IC₅₀). A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, etc.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Hydrophobic descriptors: LogP, which measures the lipophilicity of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity.

A study on naphthyridine derivatives as anti-HIV agents developed a QSAR model that indicated the importance of shape, partition coefficient, and solvent-accessible surface area for the compounds' activity. Another QSAR study on phosphorus-substituted quinoline derivatives found that electronic properties like HOMO and LUMO energies were crucial in describing their anti-proliferative activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of N-Heterocycles

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons in interactions. |

| Electronic | LUMO Energy | Relates to the ability to accept electrons in interactions. |

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site. |

| Steric/Topological | Molecular Shape Indices | Describes the three-dimensional shape, which is crucial for binding to a receptor. |

| Constitutional | Molecular Weight | A basic parameter that can influence various pharmacokinetic properties. |

This table provides examples of descriptor types and their general relevance in QSAR modeling.

By developing a robust QSAR model for a series of compounds including this compound, it would be possible to predict its potential biological activity and to suggest modifications to its structure to enhance this activity.

Applications of 2 Bromo 3 Methyl 1,5 Naphthyridine in Advanced Chemical Research

Building Block for Complex Heterocyclic Architectures

The presence of a halogen atom and a methyl group on the 1,5-naphthyridine (B1222797) framework makes 2-Bromo-3-methyl-1,5-naphthyridine a valuable precursor for the synthesis of more elaborate heterocyclic systems. These substituents offer orthogonal reactivity, allowing for sequential and site-selective modifications.

The bromo group at the 2-position is a key functional group for the construction of fused polycyclic systems through various transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkenyl substituents, which can subsequently undergo intramolecular cyclization to form additional rings. For instance, a Suzuki coupling with an appropriately substituted arylboronic acid could be followed by an intramolecular C-H activation or a Pictet-Spengler type reaction to generate a fused polycyclic aromatic system.

While direct examples involving this compound are not extensively documented, the synthesis of various fused 1,5-naphthyridines from halogenated precursors is well-established. mdpi.comnih.gov For example, the synthesis of benzo[b] nih.govsemanticscholar.orgnaphthyridines often relies on the Friedländer or Skraup synthesis from substituted 3-aminopyridines. mdpi.comnih.gov However, modern cross-coupling strategies offer a more modular approach. The synthesis of a 1,5-naphthyridine derivative from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction followed by cyclization highlights the utility of bromo-pyridines in constructing the naphthyridine core itself. nih.govmdpi.com This principle can be extended to the post-functionalization of the pre-formed this compound.

The methyl group at the 3-position can also participate in cyclization reactions. For example, it could be functionalized to an aldehyde, which can then undergo intramolecular condensation reactions to form a new ring.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polycyclic Heterocycles from this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Conditions | Reference for Analogy |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-3-methyl-1,5-naphthyridine | Pd(PPh₃)₄, base | mdpi.com |

| Stille Coupling | Organostannane | 2-Alkenyl-3-methyl-1,5-naphthyridine | Pd(PPh₃)₄ | nih.gov |

| Heck Coupling | Alkene | 2-Alkenyl-3-methyl-1,5-naphthyridine | Pd(OAc)₂, P(o-tol)₃ | nih.govmdpi.com |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-3-methyl-1,5-naphthyridine | PdCl₂(PPh₃)₂, CuI, base | nih.gov |

The synthesis of macrocyclic compounds containing naphthyridine units is an active area of research, driven by their applications in molecular recognition and host-guest chemistry. nih.gov this compound can serve as a valuable precursor for the synthesis of such macrocycles. The bromo group can be utilized in a double nucleophilic substitution or cross-coupling reaction with a suitable difunctional linker to form the macrocyclic ring.

For example, a double Stille or Suzuki coupling with a bis(stannyl) or bis(boronic acid) linker, respectively, could yield a naphthyridine-containing macrocycle. Alternatively, the bromo group could be converted to an amino or hydroxyl group, which could then undergo condensation with a dicarboxylic acid or diacyl chloride to form a macrocyclic amide or ester. The synthesis of macrocyclic hosts containing 1,8-naphthyridine (B1210474) units linked by a crown ether-like chain has been reported, demonstrating the feasibility of incorporating naphthyridine moieties into macrocyclic frameworks. nih.gov

Ligand Development in Transition Metal Catalysis Research

The 1,5-naphthyridine skeleton is an attractive scaffold for the design of bidentate ligands due to the presence of two nitrogen atoms. These nitrogen atoms can coordinate to a transition metal center, forming a stable chelate ring. The substituents on the naphthyridine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity.

Naphthyridine-based ligands have been successfully employed in various cross-coupling reactions. The 1,5-naphthyridine core in this compound can act as a neutral bidentate ligand. The bromo group at the 2-position can be further functionalized to introduce other coordinating groups, leading to the formation of multidentate ligands. For instance, a Suzuki coupling with 2-pyridylboronic acid would yield a tridentate N,N,N-ligand.

The development of unsymmetrical naphthyridine-based ligands has been shown to be a powerful strategy for the synthesis of heterobimetallic complexes, which can exhibit unique catalytic properties due to metal-metal cooperativity. researchgate.net The presence of both a bromo and a methyl group on the 1,5-naphthyridine core of the title compound provides an opportunity for the stepwise and selective introduction of different functionalities to create such unsymmetrical ligands.

The development of chiral ligands is of paramount importance for asymmetric catalysis. While this compound is itself achiral, it can be used as a scaffold to synthesize chiral ligands. Chirality can be introduced by attaching chiral substituents to the naphthyridine core. For example, the bromo group could be replaced with a chiral amine or phosphine (B1218219) via a nucleophilic substitution or a Buchwald-Hartwig amination/phosphination reaction.

A novel class of chiral naphthyridine diimine (NDI*) ligands has been developed and successfully applied in nickel-catalyzed asymmetric alkylidenecyclopropanations, demonstrating the potential of naphthyridine-based scaffolds in asymmetric catalysis. nih.gov Although these ligands are derived from a different naphthyridine isomer, the underlying principle of using the naphthyridine core to create a rigid and tunable chiral environment around a metal center is applicable. The synthesis of chiral ligands based on other heterocyclic systems, such as those combining a directing group with a chiral auxiliary, further underscores the potential for developing chiral catalysts from functionalized aromatic heterocycles. mdpi.com

Table 2: Potential Ligand Synthesis from this compound

| Reaction Type | Reagent | Product Ligand Type | Potential Application | Reference for Analogy |

| Suzuki Coupling | 2-Pyridylboronic acid | Tridentate (N,N,N) | Coordination Chemistry | mdpi.com |

| Buchwald-Hartwig Amination | Chiral Amine | Chiral Diamine | Asymmetric Catalysis | nih.gov |

| Nucleophilic Substitution | Chiral Phosphine | Chiral Phosphine-Naphthyridine | Asymmetric Catalysis | researchgate.net |

Scaffolds for Supramolecular Chemistry Studies

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-defined molecular assemblies. The planar aromatic structure of the 1,5-naphthyridine core makes it an excellent candidate for participating in π-π stacking interactions.

By modifying the bromo and methyl groups, it is possible to introduce functionalities that can engage in specific non-covalent interactions. For example, conversion of the bromo group to an amino or carboxyl group would introduce hydrogen bond donor and acceptor sites. The synthesis of macrocyclic compounds with naphthyridine units for molecular recognition studies highlights the importance of this scaffold in supramolecular chemistry. nih.gov The ability of naphthyridine derivatives to act as bridging ligands in the formation of dinuclear metal complexes further expands their utility in the construction of metallo-supramolecular architectures. researchgate.net

Host-Guest Chemistry Investigations with Naphthyridine Frameworks

While specific host-guest chemistry studies involving this compound are not extensively documented, the broader class of naphthyridines has been explored for its ability to form complexes with various guest molecules. The nitrogen atoms of the 1,5-naphthyridine core can act as hydrogen bond acceptors, allowing them to bind to complementary guest molecules. For instance, self-assembly of 1,5-naphthyridine with chromium(III) nitrate (B79036) and oxalic acid has been shown to produce a chromium (III) complex, demonstrating the coordinating ability of the naphthyridine unit. mdpi.com The introduction of a methyl group, as in this compound, can influence the steric and electronic environment of the binding site, potentially leading to size- and shape-selective recognition of guest molecules. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures.

Self-Assembly Processes Involving Brominated Naphthyridines

The self-assembly of molecules is a powerful strategy for the bottom-up construction of complex and functional nanostructures. Brominated naphthyridines are valuable precursors in this context. The bromine atom serves as a reactive handle for cross-coupling reactions, enabling the synthesis of larger, more complex molecules that can then self-assemble. For example, 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione has been used as a key intermediate in the synthesis of conjugated polymers. nih.gov Although direct studies on the self-assembly of this compound are limited, its structure suggests potential for forming ordered structures through a combination of π-π stacking of the aromatic core, hydrogen bonding involving the nitrogen atoms, and halogen bonding from the bromine substituent.

Probes for Mechanistic Organic Chemistry Studies

The reactivity of the 1,5-naphthyridine ring system and the specific influence of its substituents make compounds like this compound potential probes for elucidating reaction mechanisms. The bromine atom at the 2-position is susceptible to a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.gov

Studying the kinetics and regioselectivity of these reactions with this compound can provide valuable insights into the electronic effects of the methyl group on the reactivity of the naphthyridine core. For instance, the electron-donating nature of the methyl group at the 3-position would be expected to influence the rate and outcome of reactions at the adjacent brominated carbon. Furthermore, the 1,5-naphthyridine system itself can be involved in complex reaction pathways, such as stepwise [4+2]-cycloaddition mechanisms, where the nitrogen atoms play a crucial role in deactivating the ring towards electrophilic substitution. mdpi.com

Precursors for Material Science Research Components

The unique optoelectronic properties of the 1,5-naphthyridine core make it an attractive building block for advanced materials. The introduction of bromine and methyl groups allows for further functionalization and tuning of these properties.

| Monomer | Polymerization Method | Resulting Polymer Application |

| Dibromo-1,5-naphthyridinone | Stille Coupling | Conjugated polymers for electronics nih.gov |

| 1,5-Naphthyridine-based diamines | Polycondensation | High-performance polymers |

| 4,8-Dibromo-1,5-naphthyridine (B11799114) | Suzuki Coupling | Organic semiconductors chemicalbook.com |

Frameworks for Organic Electronic Device Component Research

The 1,5-naphthyridine unit is an electron-deficient system, which makes it a suitable component for n-type organic semiconductors. mdpi.com These materials are essential for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research has shown that small molecules based on a 1,5-naphthyridine-2,6-dione core can exhibit good n-type semiconducting properties with high electron mobilities. mdpi.comorganic-chemistry.org The presence of a bromine atom in this compound provides a convenient site for further molecular engineering through cross-coupling reactions, allowing for the synthesis of a library of derivatives with tailored electronic properties. For example, Suzuki cross-coupling of 4,8-dibromo-1,5-naphthyridine with various boronic acids has been used to create a series of organic semiconductors with tunable optical and electrical properties. chemicalbook.com

Intermediate in Medicinal Chemistry Research Programs

Naphthyridine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The this compound scaffold serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The bromine atom is a key functional group that allows for the introduction of various substituents through nucleophilic substitution or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

For example, the bromine atom can be displaced by amines, thiols, or other nucleophiles to generate a diverse set of derivatives. nih.gov This approach has been used to synthesize novel 1,5-naphthyridine derivatives with potential antileishmanial activity. nih.gov The methyl group can also play a role in modulating the biological activity and pharmacokinetic properties of the final compounds. While specific research programs starting directly from this compound are not widely reported, the synthetic utility of brominated naphthyridines as intermediates is a common theme in medicinal chemistry research. For instance, various substituted 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of TGF-beta type I receptor, a key target in cancer therapy. nih.gov

| Starting Material | Reaction Type | Target Compound Class | Potential Biological Activity |

| This compound | Nucleophilic Aromatic Substitution | Aminated 1,5-naphthyridines | Antimicrobial, Anticancer |

| This compound | Suzuki Coupling | Arylated 1,5-naphthyridines | Kinase Inhibitors |

| This compound | Sonogashira Coupling | Alkynylated 1,5-naphthyridines | Antiviral |

Synthesis of Naphthyridine-Containing Drug-Like Molecules

The this compound scaffold is a key intermediate in the generation of diverse drug-like molecules, most notably in the development of kinase inhibitors. The bromine atom at the C2 position is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of a wide array of functional groups and molecular fragments, which is a cornerstone of modern drug discovery.

A significant application of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of enzymes that play a crucial role in inflammatory and immune responses. A patent has described a series of 3-methyl-1,5-naphthyridine (B103305) derivatives as potent JAK inhibitors. In a representative synthesis, while not explicitly starting from the bromo- derivative, the core structure highlights the importance of the 3-methyl-1,5-naphthyridine moiety in achieving biological activity. The general synthetic strategies for similar compounds often involve the use of a halogenated naphthyridine precursor to introduce key pharmacophoric elements.

Furthermore, the 1,5-naphthyridine core is a recognized pharmacophore in the development of inhibitors for other kinases, such as the transforming growth factor-beta type I receptor (ALK5). Optimization of screening hits has led to the identification of potent 1,5-naphthyridine derivatives as ALK5 inhibitors. mdpi.com While these specific examples may not directly use the 2-bromo-3-methyl variant, they underscore the potential of this scaffold in generating kinase inhibitor libraries. The presence of the methyl group in this compound can provide additional steric and electronic properties that can be exploited to achieve selectivity and potency against specific kinase targets.

The synthesis of these drug-like molecules often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. nih.gov The this compound is an ideal substrate for such reactions, allowing for the coupling of various aryl and heteroaryl boronic acids to introduce diverse substituents at the 2-position. This versatility is critical in the structure-activity relationship (SAR) studies necessary for drug optimization.

Scaffolds for Target-Oriented Synthesis Methodologies

The concept of target-oriented synthesis (TOS) focuses on the design and construction of molecules with a high probability of interacting with a specific biological target. The this compound scaffold is exceptionally well-suited for such methodologies due to its inherent drug-like properties and the synthetic accessibility of its derivatives.

The bromine atom at the 2-position acts as a linchpin for diversification. It allows for the application of a wide range of well-established and robust chemical transformations, enabling the systematic exploration of chemical space around the 1,5-naphthyridine core. Key reactions include:

Suzuki-Miyaura Coupling: As mentioned, this reaction is pivotal for introducing aryl and heteroaryl moieties. This is particularly important in the design of kinase inhibitors, where interactions with the adenine-binding region of the ATP pocket often involve aromatic fragments.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of amino groups. This is crucial for creating molecules that can form key hydrogen bonds with the target protein, a common feature in many potent drug candidates.

Sonogashira Coupling: This reaction facilitates the introduction of alkyne groups, which can serve as handles for further functionalization via "click chemistry" or as structural elements themselves to probe deeper pockets within a protein's active site.

Heck and Stille Couplings: These reactions provide alternative methods for carbon-carbon bond formation, further expanding the range of accessible derivatives. mdpi.com

The strategic application of these reactions to the this compound scaffold allows medicinal chemists to systematically build libraries of compounds with tailored properties. By varying the substituents at the 2-position and exploring the influence of the 3-methyl group, researchers can optimize for potency, selectivity, and pharmacokinetic properties.

Below is a table summarizing the key reactions and their utility in elaborating the this compound scaffold for target-oriented synthesis:

| Reaction Type | Reagent/Catalyst | Introduced Moiety | Significance in Drug Discovery |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl groups | Accessing key aromatic interactions with biological targets. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Primary/secondary amino groups | Introducing hydrogen bond donors/acceptors for target binding. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Probing deep active site pockets and enabling further functionalization. |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl groups | Introducing unsaturated linkers and extending molecular frameworks. |

| Stille Coupling | Organostannanes, Pd catalyst | Various organic groups | Alternative for C-C bond formation with different substrate scope. |

Future Research Directions and Challenges in 2 Bromo 3 Methyl 1,5 Naphthyridine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 1,5-naphthyridine (B1222797) derivatives has traditionally relied on methods like the Skraup and Friedländer reactions, which often involve harsh conditions, toxic reagents, and complex workup procedures. mdpi.com A primary challenge is the development of more environmentally benign and sustainable synthetic routes.

Future research will likely focus on:

Catalyst Innovation: The use of inexpensive and reusable catalysts, such as iodine in aqueous media, has shown promise for the synthesis of the 1,5-naphthyridine core and can be explored for derivatives like 2-Bromo-3-methyl-1,5-naphthyridine. nih.gov

Photocatalysis: Visible-light-catalyzed, metal-free cross-coupling reactions represent a sustainable approach for constructing complex naphthyridine systems at room temperature, offering a practical alternative to traditional methods. mdpi.com

Solvent-Free Reactions: Methodologies involving solvent-free solid-state grinding are being developed for other heterocyclic systems and could be adapted for naphthyridine synthesis, reducing pollution and simplifying procedures. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for key synthetic steps, minimizing waste and energy consumption.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom at the 2-position and the methyl group at the 3-position of this compound are versatile handles for a wide array of chemical transformations. While brominated naphthyridines are known intermediates for functionalization, exploring their full reactive potential is an ongoing endeavor. nih.govresearchgate.net

Key areas for future exploration include:

Advanced Cross-Coupling: While Suzuki, Heck, and Stille reactions are utilized, there is scope for employing more advanced and mechanistically novel cross-coupling protocols to introduce complex and sterically hindered moieties. nih.govnih.gov A regioselective Suzuki coupling protocol has been successfully developed to functionalize the 2-position of a 1,5-naphthyridine ring, which can serve as a basis for further exploration. nih.gov

C-H Activation: Direct functionalization of the naphthyridine core or the methyl group via C-H activation would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Cascade Reactions: Designing intermolecular cascade annulations could lead to the rapid construction of complex, fused polycyclic systems from simple precursors in a single step. nih.gov

Cycloaddition Reactions: The use of the naphthyridine ring in intramolecular hetero-Diels-Alder or Povarov-type reactions can generate novel three-dimensional scaffolds with significant stereochemical complexity. mdpi.comnih.govmdpi.com

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The complexity of reaction pathways for substituted heterocycles like this compound makes predicting outcomes and optimizing conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this. rjptonline.org

Future directions in this area involve:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the major products for a given set of reactants and conditions, including for novel or untested transformations of the target compound. nih.govnips.cc

Yield Optimization: AI algorithms can analyze the effects of various parameters (temperature, solvent, catalyst, concentration) to predict and optimize reaction yields, reducing the number of experiments required. rjptonline.org

De Novo Pathway Discovery: More advanced systems could suggest entirely new synthetic routes or identify unprecedented reactivity patterns by learning the underlying rules of organic chemistry from vast reaction databases. nih.gov These models can move beyond simple product prediction to elucidating reaction mechanisms and discovering new synthetic methods. nih.gov

A two-stage machine learning approach has been shown to effectively prune non-productive reactions and then rank potential mechanistic steps, achieving high accuracy in predicting productive mechanisms without relying on predefined transformation patterns. nips.ccacs.org

Advanced Spectroscopic Characterization Techniques for In Situ Studies

A deep understanding of reaction mechanisms, including the identification of transient intermediates and transition states, is crucial for optimizing reactions and discovering new transformations. While standard techniques like NMR and mass spectrometry are essential for final product characterization, they often fail to capture the dynamics of a reaction in real-time. rsc.org

The future in this domain lies in the application of:

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and process NMR allow for the real-time monitoring of reactant consumption and product formation, providing valuable kinetic data.

Flow-Based Analysis: Coupling flow chemistry systems with rapid detection methods (e.g., mass spectrometry) can enable the capture and characterization of short-lived, unstable intermediates that are undetectable under batch conditions.

Advanced NMR Techniques: Sophisticated 2D and diffusion-ordered spectroscopy (DOSY) NMR experiments can help elucidate complex reaction mixtures and understand intermolecular interactions that govern reactivity.

These advanced methods are critical for studying the complex reaction pathways involved in the functionalization and elaboration of the this compound scaffold.

Expanding the Scope of Naphthyridine-Based Architectures for Emerging Applications

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov The challenge lies in synthesizing increasingly complex and diverse molecular architectures built upon this core to address new biological targets and material properties. This compound is a key starting point for this diversification.

Future research should focus on:

Fused Heterocyclic Systems: Developing synthetic routes to fuse the 1,5-naphthyridine ring with other carbocycles and heterocycles to create polycyclic structures with unique three-dimensional shapes and electronic properties. mdpi.comresearchgate.net

Multidentate Ligands: The nitrogen atoms of the naphthyridine ring are ideal for coordinating with metal ions, making them valuable components in the design of multidentate ligands for catalysis or functional metal-organic frameworks (MOFs). researchgate.netacs.org

Functional Polymers: Incorporating the rigid and electron-deficient 1,5-naphthyridine unit into polymer backbones is a promising strategy for creating new functional materials for organic electronics. nih.gov

Medicinal Chemistry Scaffolds: Using the compound as a building block for combinatorial libraries to explore structure-activity relationships (SAR) for various biological targets, including kinases and infectious disease pathogens. nih.govnih.gov

Addressing Scalability and Economic Viability in Synthetic Research

A significant hurdle in transitioning a novel compound from academic discovery to industrial application is the scalability and economic viability of its synthesis. researchgate.net While a route may be elegant and high-yielding on a lab scale, it may be impractical for large-scale production.

Key challenges to address include:

Cost of Goods: Reducing the reliance on expensive reagents and catalysts, particularly precious metals like palladium used in cross-coupling reactions. This involves developing reactions with very low catalyst loadings or exploring catalysts based on more abundant and cheaper metals.

Process Optimization: Optimizing reaction conditions for large-scale reactors, which have different heat and mass transfer properties than lab glassware. This includes minimizing reaction times and simplifying purification procedures.

Robustness and Reproducibility: Ensuring that the synthetic route is robust and consistently produces the desired product in high purity and yield. A multi-kilogram scale synthesis has been reported for a 1,5-naphthyridine derivative, demonstrating that scalability is achievable but requires dedicated process development. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

By tackling these challenges, the scientific community can unlock the full potential of this compound as a valuable component in the next generation of medicines and materials.

Mentioned Chemical Compounds

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for preparing brominated 1,5-naphthyridine derivatives like 2-Bromo-3-methyl-1,5-naphthyridine?

- Methodological Answer : Brominated naphthyridines are synthesized via halogenation of the parent compound or cross-coupling reactions. For example:

- Direct Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Temperature and solvent selection (e.g., DMF or CCl₄) influence regioselectivity .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce substituents post-bromination .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Q. What biological activities are associated with brominated 1,5-naphthyridine derivatives?

- Methodological Answer : Brominated naphthyridines exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth via interaction with DNA gyrase (IC₅₀ values ranging 0.5–5 µM in E. coli models) .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) through kinase inhibition (e.g., PI4K) .

- Experimental Design : Use in vitro assays (MTT or resazurin) to quantify cytotoxicity, followed by target validation via Western blotting.

Q. How is this compound characterized analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl and bromine positions). Overlapping signals may require 2D techniques (HSQC, HMBC) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (expected m/z for C₉H₇BrN₂: ~232.98) .

- X-ray Crystallography : Resolve regiochemistry ambiguities in crystalline forms .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 1,5-naphthyridines be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., methoxy or amino) to steer bromine to specific positions, followed by deprotection .

- Optimized Conditions : Use Lewis acids (e.g., FeCl₃) to stabilize intermediates and reduce isomer formation. For example, bromination at 70°C in CCl₄ yields >80% target product .

Q. What strategies optimize cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) for improved yield in Suzuki couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require inert atmospheres .

- Case Study : Coupling with phenylboronic acid achieved 92% yield using Pd(OAc)₂ and K₂CO₃ in ethanol at 80°C .

Q. How do substituent positions (bromine vs. methyl) influence biological activity in naphthyridines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Position | Biological Effect | Mechanism |

|---|---|---|

| Bromine at C2 (e.g., 2-Bromo derivatives) | Enhanced DNA intercalation | Increased binding to topoisomerase II |

| Methyl at C3 | Improved metabolic stability | Reduced CYP450-mediated oxidation |

- Experimental Validation : Compare IC₅₀ values of positional isomers in enzyme inhibition assays.

Q. How can conflicting data on synthetic yields or biological efficacy be reconciled?

- Methodological Answer :

- Systematic Replication : Repeat experiments with strict control of variables (e.g., reagent purity, humidity).

- Meta-Analysis : Use computational tools (e.g., PCA) to identify outlier studies or confounding factors .

- Example : Discrepancies in bromination yields (34–75%) attributed to trace moisture in reagents .

Safety and Compliance

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE Requirements : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for powder handling .

- Disposal : Follow EPA guidelines for halogenated waste. Incinerate at >1,000°C with alkaline scrubbers to neutralize HBr emissions .

Q. Can in vitro toxicity data for brominated naphthyridines be extrapolated to in vivo models?

- Methodological Answer :

- Limitations : In vitro models (e.g., HepG2 cells) may underestimate hepatic metabolism or off-target effects.

- Best Practices : Validate with in vivo PK/PD studies in rodents, monitoring liver enzyme levels (ALT/AST) and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。